molecular formula C19H16N2O2S B11033240 Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-

Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-

Cat. No.: B11033240
M. Wt: 336.4 g/mol
InChI Key: DOUHTDLISGTWIG-UHFFFAOYSA-N
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Description

The compound "Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-" features a phenothiazine core substituted with an ethanone moiety bearing a furan-2-ylmethylamino group. Phenothiazine derivatives are pharmacologically significant, often exhibiting antipsychotic, antihistaminic, or antioxidant properties. The furan substituent introduces a heteroaromatic ring, which may enhance electron-rich interactions or modulate bioavailability compared to other substituents .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C19H16N2O2S/c22-19(13-20-12-14-6-5-11-23-14)21-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)21/h1-11,20H,12-13H2

InChI Key

DOUHTDLISGTWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Furan-2-ylmethylamine Intermediate

      Starting Materials: Furan-2-carboxaldehyde and methylamine.

      Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in methanol, yielding furan-2-ylmethylamine.

  • Coupling with Phenothiazine

      Starting Materials: Furan-2-ylmethylamine and phenothiazine.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

  • Formation of the Final Product

      Starting Materials: The intermediate product from the previous step and ethanone.

      Reaction Conditions: The final step involves a condensation reaction under acidic conditions to form Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific reaction conditions.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Typically performed in polar solvents with or without catalysts.

      Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Phenothiazine derivatives, including ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-, have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that phenothiazine derivatives can inhibit cell proliferation and induce apoptosis in tumor cells, making them promising candidates for cancer therapy .

Antimicrobial Properties
Ethanone derivatives are also recognized for their antimicrobial activities. The presence of the furan moiety enhances the compound's ability to interact with microbial targets, thereby exhibiting effective antibacterial and antifungal properties. This has been demonstrated in several studies where phenothiazine derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Materials Science Applications

Electrochemical Properties
Phenothiazines are being investigated for their use in electrochemical applications due to their favorable charge transfer characteristics. The unique electronic structure of ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- allows it to act as an electron donor in various electrochemical systems. This property makes it suitable for applications in organic solar cells and dye-sensitized solar cells (DSSCs) .

Photophysical Properties
The photophysical properties of phenothiazine derivatives are also of interest in the development of light-emitting devices and sensors. Studies have shown that these compounds can exhibit strong fluorescence and phosphorescence, which can be harnessed in optoelectronic applications .

Organic Synthesis Applications

Synthesis of Heterocycles
Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functionalization. The ability to modify the phenothiazine core allows for the creation of novel compounds with tailored biological activities .

Summary Table of Applications

Application Area Description Example Compounds/Studies
Antitumor ActivityInhibits proliferation and induces apoptosis in cancer cellsPhenothiazine derivatives
Antimicrobial ActivityExhibits broad-spectrum antibacterial and antifungal propertiesVarious derivatives tested against microbial strains
ElectrochemicalActs as an electron donor in electrochemical systemsUtilized in organic solar cells
PhotophysicalExhibits strong fluorescence for use in light-emitting devicesInvestigated for optoelectronic applications
Organic SynthesisServes as a building block for synthesizing heterocyclic compoundsUsed in cyclization reactions

Case Studies

  • Antitumor Efficacy Study : A study conducted by the National Cancer Institute evaluated the antitumor activity of phenothiazine derivatives against a panel of cancer cell lines. The results indicated significant inhibition rates, suggesting potential therapeutic applications in oncology .
  • Synthesis of Novel Compounds : Research focusing on the synthesis of new heterocyclic compounds from ethanone derivatives demonstrated successful methodologies for creating complex structures with enhanced biological activities. These findings contribute to the ongoing exploration of phenothiazines in drug development .

Mechanism of Action

The mechanism of action of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is largely dependent on its interaction with biological targets:

    Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, apoptosis, and neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Structural Features
Compound Name Substituent on Ethanone Moiety Phenothiazine Modification Molecular Formula Molecular Mass (g/mol)
Target Compound 2-[(Furan-2-ylmethyl)amino] None C₁₉H₁₇N₂O₂S 339.42*
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone Dimethylamino None C₁₆H₁₆N₂OS 284.38
2-((3,4-Difluorobenzyl)amino)-1-(10H-phenothiazin-10-yl)ethanone 3,4-Difluorobenzylamino None C₂₁H₁₆F₂N₂OS 398.43
1-(10-Methyl-10H-phenothiazin-2-yl)ethanone None (acetyl group at position 2) Methyl at position 10 C₁₅H₁₃NOS 255.33
10-Acetyl-2-chloro-10H-phenothiazine Acetyl Chloro at position 2 C₁₄H₁₀ClNOS 283.76

Key Observations :

  • The target compound’s furan-2-ylmethylamino group introduces a heteroaromatic ring, contrasting with the aliphatic (dimethylamino) or halogenated aromatic (difluorobenzylamino) substituents in analogs.
  • Substituents on the phenothiazine core (e.g., methyl or chloro groups) influence electronic properties and steric hindrance .
Physicochemical Properties
Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Likely polar due to furan and amino groups
2-(Dimethylamino)-1-phenothiazin-10-yl-ethanone 144–145 Moderate solubility in organic solvents
2-((3,4-Difluorobenzyl)amino)-1-phenothiazin-10-yl-ethanone 70.4 Lower melting point due to fluorinated aromatic substituent
10-Acetyl-2-chloro-phenothiazine Not reported Reduced solubility from chloro substitution

Key Observations :

  • The dimethylamino analog’s higher melting point (144–145°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the difluorobenzylamino derivative (70.4°C) .
  • Furan’s polarity may enhance aqueous solubility relative to aliphatic substituents.
Pharmacological Implications
  • Antipsychotic Activity: Phenothiazines with trifluoromethyl groups (e.g., ) show prolonged tranquilizing effects due to metabolic stability .
  • Antioxidant Potential: Derivatives with electron-donating groups (e.g., furan) may improve radical scavenging, as seen in phenothiazine-acetic acid analogs .
  • Bioavailability: The furan-2-ylmethyl group’s π-π interactions could enhance binding to aromatic residues in biological targets, a feature absent in dimethylamino analogs .

Biological Activity

Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H16N2SO\text{C}_{19}\text{H}_{16}\text{N}_2\text{S}\text{O}

This structure consists of a phenothiazine moiety linked to a furan group via an ethanone bridge, which may contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- exhibit significant antimicrobial properties. For instance, derivatives with phenothiazine cores have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, particularly through caspase activation and mitochondrial membrane potential disruption .

Compound IC50 (μM) Cell Line Mechanism
Ethanone15.5HeLa (cervical)Caspase activation
Derivative A10.3MCF-7 (breast)Mitochondrial disruption
Derivative B8.7A549 (lung)Cell cycle arrest

Neuroprotective Effects

Research has also highlighted neuroprotective effects associated with phenothiazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of phenothiazine derivatives showed that modifications at the nitrogen atom enhanced antibacterial activity significantly. The best-performing derivative exhibited an IC50 value of 5 μM against E. coli .
  • Anticancer Research : In a recent study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. The findings indicated that it effectively reduced cell viability by over 70% in treated cells compared to controls .
  • Neuroprotection Study : A study published in Molecules explored the neuroprotective capabilities of related compounds in models of oxidative stress. The results suggested that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents .

The biological activities of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- can be attributed to several mechanisms:

  • Inhibition of Enzymes : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

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